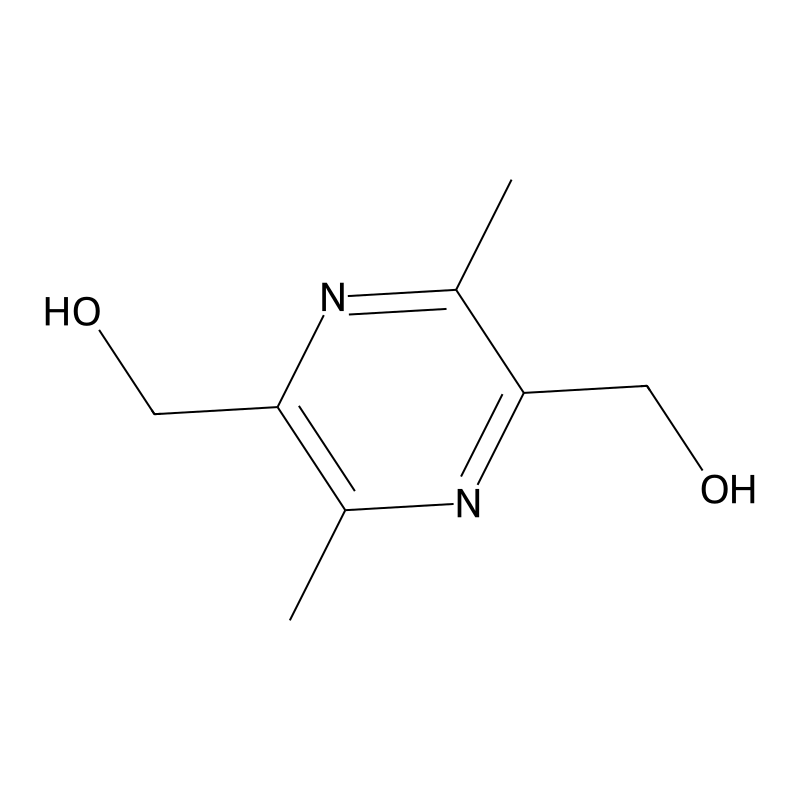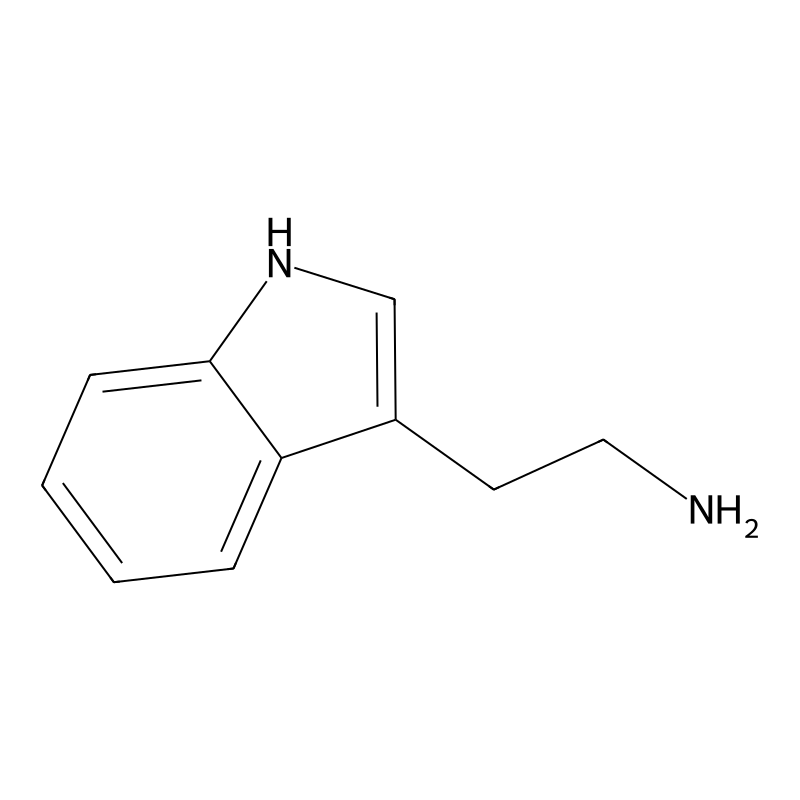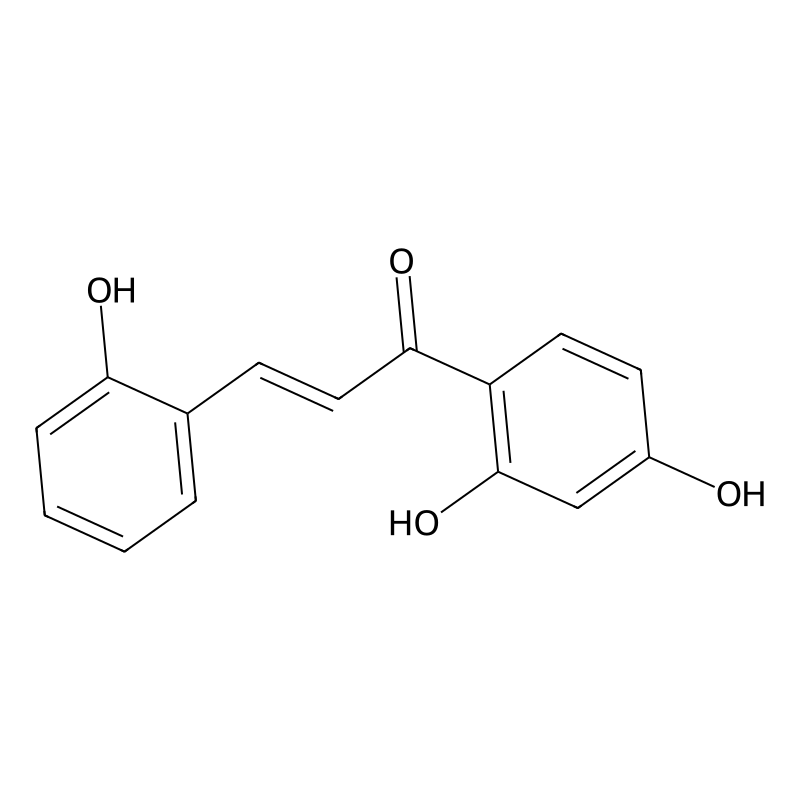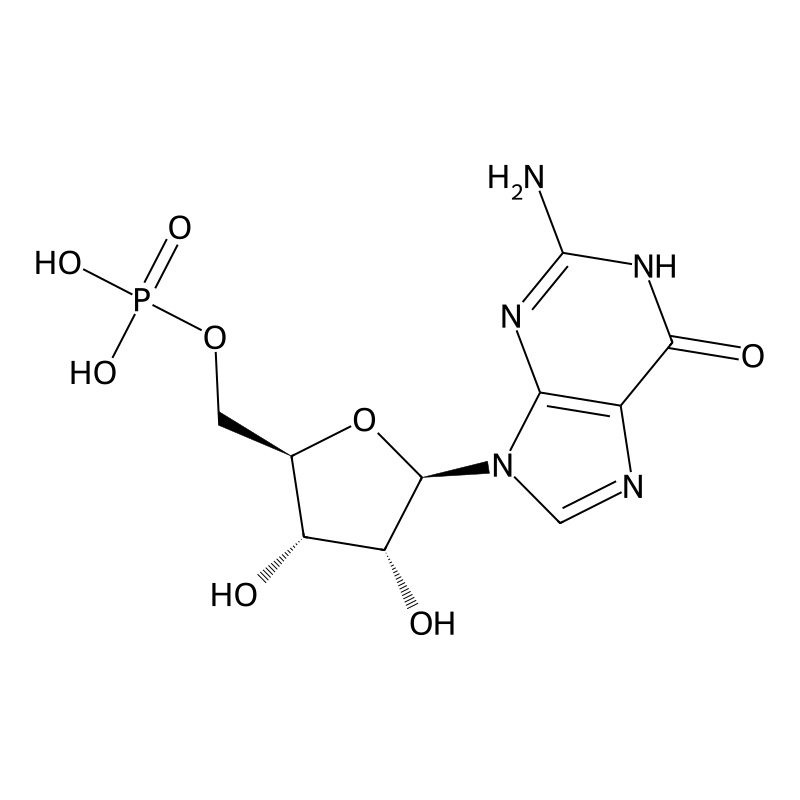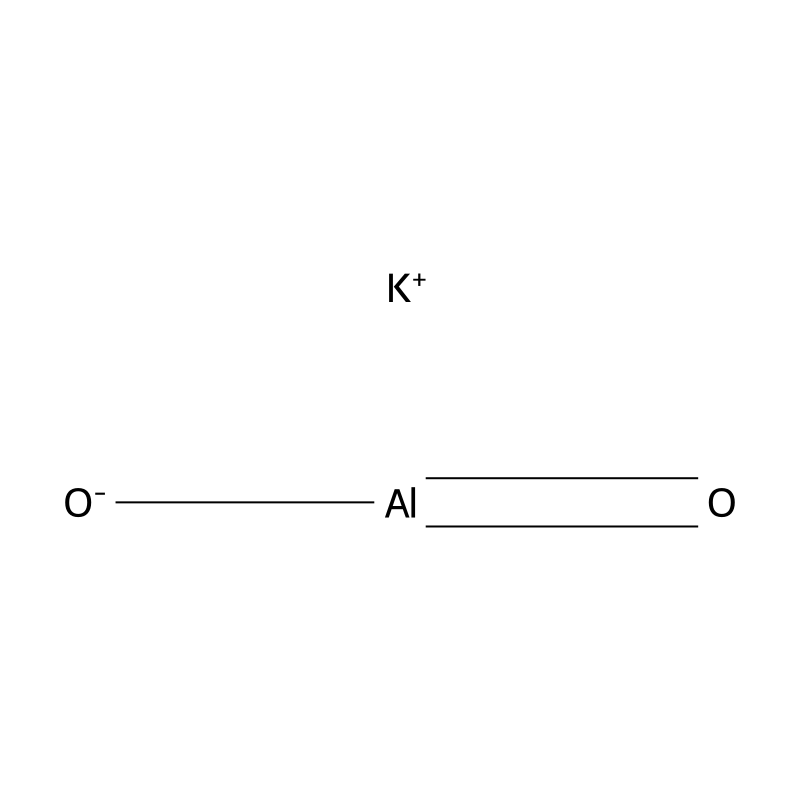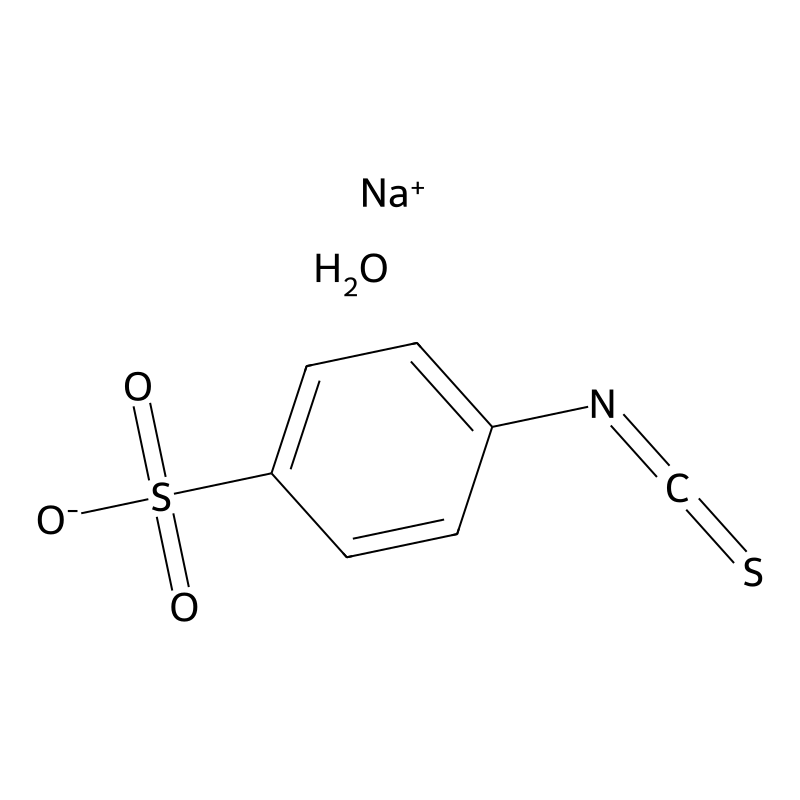Methyl-1-thio-beta-D-galactopyranoside
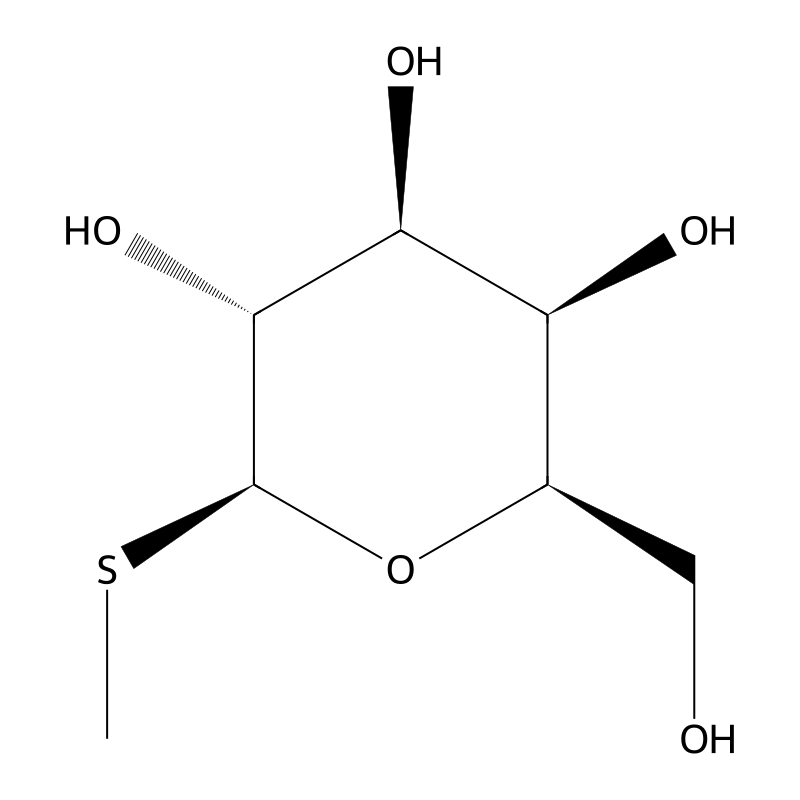
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Studying the Lac Repressor System in Bacteria:
beta-D-Galactopyranoside, methyl 1-thio-, also known as methyl-β-D-thiogalactoside (TMG), is primarily used in research to study the lac operon and its regulatory protein, the lac repressor, in bacteria, particularly Escherichia coli (E. coli) []. The lac operon controls the genes responsible for lactose metabolism in E. coli. TMG acts as an inducer of the lac operon, meaning it binds to the lac repressor and prevents it from blocking the transcription of the lac genes. This allows E. coli to utilize lactose as an energy source when present in the environment [].
Investigating Sugar Transport and Metabolism:
TMG has also been used in studies investigating sugar transport and metabolism in various organisms. Since it resembles the natural sugar galactose, but with a sulfur group replacing an oxygen, researchers can use TMG to analyze the specific transporters and metabolic pathways involved in the uptake and utilization of these sugars []. This research helps scientists understand how different organisms utilize various carbohydrates for energy and growth.
Other Applications:
While studying the lac operon and sugar transport are the primary research applications of TMG, it has also been used in other areas of research, such as:
Methyl-1-thio-beta-D-galactopyranoside is a thiol derivative of methyl beta-D-galactopyranoside, characterized by the presence of a sulfur atom in the molecule. Its chemical formula is , and it is recognized as a competitive inhibitor of various enzymes, particularly β-galactosidases. This compound is notable for its role in bio
TMG interacts with the lac repressor protein in E. coli. It binds to the allosteric binding site of the repressor, causing a conformational change that prevents it from binding to the lac operon DNA. This allows RNA polymerase to transcribe the lac genes, leading to the production of β-galactosidase and other enzymes needed for lactose utilization [1].
Citation:
- Barkley, M. D., Bourgeois, S., & Ullman, A. (1975). Mutations affecting the lac repressor protein of Escherichia coli. Biochemistry, 14(7),
The biological activity of methyl-1-thio-beta-D-galactopyranoside is largely attributed to its inhibitory effects on β-galactosidase enzymes. Its ability to act as a competitive inhibitor makes it useful in studying enzyme kinetics and mechanisms. Additionally, it has been identified as a metabolite produced by certain strains of Escherichia coli, highlighting its relevance in microbial metabolism . The compound's interaction with galectins, a family of carbohydrate-binding proteins, has also been noted, making it significant in cell signaling and immune responses .
Synthesis of methyl-1-thio-beta-D-galactopyranoside typically involves the modification of methyl beta-D-galactopyranoside through thiolation reactions. Common methods include:
- Thiol Addition: Reacting methyl beta-D-galactopyranoside with thiol reagents under acidic or basic conditions to introduce the sulfur atom into the galactopyranoside structure.
- Radical Reactions: Utilizing radical chemistry to facilitate the substitution of hydroxyl groups with thiol groups, often leading to higher yields and purities .
Methyl-1-thio-beta-D-galactopyranoside is primarily used in:
- Enzyme Inhibition Studies: As a tool for investigating the kinetics and mechanisms of β-galactosidase and related enzymes.
- Microbial Metabolism Research: Understanding metabolic pathways in Escherichia coli and other microorganisms.
- Carbohydrate Chemistry: Serving as a substrate or intermediate in synthesizing more complex carbohydrate derivatives.
Interaction studies have demonstrated that methyl-1-thio-beta-D-galactopyranoside effectively binds to β-galactosidase enzymes, thereby inhibiting their activity. This binding is crucial for understanding how modifications to carbohydrate structures can influence enzyme function. Additionally, studies have indicated that this compound interacts with galectins, which are involved in various biological processes including cell adhesion and immune response modulation .
Methyl-1-thio-beta-D-galactopyranoside shares structural similarities with several other compounds in the category of thiogalactosides and galactopyranosides. Here are some similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl beta-D-galactopyranoside | Standard galactose structure without sulfur | Commonly used as a substrate for enzymatic studies |
| 4-Nitrophenyl beta-D-galactopyranoside | Contains a nitrophenyl group at C-4 | Often used as a chromogenic substrate for β-galactosidase |
| Thio-beta-D-galactopyranoside | Similar structure with sulfur but different substituents | Exhibits different inhibitory properties compared to methyl-1-thio derivative |
The uniqueness of methyl-1-thio-beta-D-galactopyranoside lies in its specific inhibitory action against β-galactosidase enzymes while also being a metabolite produced by certain bacteria. This dual role enhances its significance in both biochemical research and microbial studies .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
